2-Furancarboxaldehyde, 5-amino-

Description

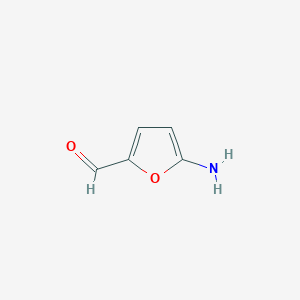

2-Furancarboxaldehyde, 5-amino- (CAS RN: Not explicitly provided in evidence) is a furan derivative featuring a carboxaldehyde group at position 2 and an amino (-NH₂) substituent at position 5 of the furan ring. These compounds are notable for their applications in pharmaceuticals, food flavoring, and agrochemicals due to their antimicrobial, antifungal, and flavor-enhancing properties .

Properties

IUPAC Name |

5-aminofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-5-2-1-4(3-7)8-5/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXPJJSKTDQEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction Route

Overview:

One classical synthetic approach to 2-Furancarboxaldehyde, 5-amino- involves the nitration of furfural to produce 5-nitrofurfural, followed by catalytic reduction of the nitro group to an amino group.

- Step 1: Nitration

- Furfural undergoes electrophilic aromatic substitution with nitrating agents (e.g., nitric acid in sulfuric acid) to selectively introduce a nitro group at the 5-position.

- Step 2: Reduction

- The 5-nitrofurfural is then subjected to catalytic hydrogenation using hydrogen gas in the presence of palladium on carbon (Pd/C) or other suitable catalysts.

- This step reduces the nitro group to an amino group, yielding 2-Furancarboxaldehyde, 5-amino-.

- Well-established and scalable for industrial production.

- High selectivity and yield under optimized conditions.

- Use of strong acids and nitrating agents requires careful handling.

- Potential formation of side-products during nitration.

Direct Reductive Amination of 5-Hydroxymethylfurfural (HMF)

Overview:

A more recent and greener approach involves the direct reductive amination of 5-hydroxymethylfurfural (HMF) with aqueous ammonia, catalyzed by non-noble metal catalysts such as Ni/SBA-15.

- HMF is reacted with aqueous ammonia under hydrogen atmosphere.

- Catalysts like nickel supported on mesoporous silica (Ni/SBA-15) facilitate the reductive amination.

- This process converts the hydroxymethyl group into an aminomethyl group, producing 5-(aminomethyl)-2-furanmethanol (a closely related intermediate).

- Further oxidation or functional group transformation can yield 2-Furancarboxaldehyde, 5-amino-.

- Avoids multi-step nitration and reduction.

- Uses non-noble metal catalysts, reducing cost.

- Potentially higher selectivity due to controlled reaction conditions.

- Requires optimization to minimize by-products due to high nucleophilicity of the amine.

- Catalyst stability and reuse need evaluation.

Biocatalytic and Chemobiocatalytic Cascade Synthesis

Overview:

Emerging green chemistry techniques have developed enzymatic cascade reactions that convert biomass-derived HMF into 2-Furancarboxaldehyde, 5-amino- via transamination and oxidation steps.

- Step 1: Oxidation of HMF

- Using a laccase-TEMPO system, HMF is oxidized to 5-formyl-2-furancarboxylic acid (FFCA).

- Step 2: Transamination

- Recombinant Escherichia coli strains expressing ω-transaminase, L-alanine dehydrogenase, and formate dehydrogenase convert FFCA into 5-aminomethyl-2-furancarboxylic acid (a related amino acid derivative).

- Step 3: Further transformations

- Selective reductions or oxidations can yield the aldehyde-amino compound.

- This process is conducted in a one-pot two-step manner, achieving approximately 81% yield with minimal by-products.

- Sustainable and environmentally friendly.

- Uses renewable biomass feedstocks.

- High selectivity and scalability demonstrated.

- Requires biocatalyst preparation and optimization.

- Enzyme stability and cost can be factors.

Multi-Step Catalytic Routes via Intermediate Aminofurfurals

Overview:

Multi-step catalytic routes involve converting HMF to intermediates such as 5-(hydroxymethyl)furfurylamine (HMFA), which is then oxidized to 2-Furancarboxaldehyde, 5-amino-.

- HMF undergoes transamination catalyzed by immobilized transaminases to form HMFA.

- HMFA is subsequently oxidized enzymatically (e.g., using galactose oxidase) to the target aldehyde-amino compound.

- This approach allows control over each step to minimize side reactions.

- High specificity due to enzyme selectivity.

- Potential for mild reaction conditions.

- Requires multiple enzymes and immobilization techniques.

- Process complexity may limit industrial applicability.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/System | Key Reaction Steps | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nitration-Reduction | Furfural | Pd/C for reduction | Nitration → Catalytic hydrogenation | High | Established, scalable | Use of strong acids, side-products |

| Direct Reductive Amination | 5-Hydroxymethylfurfural | Ni/SBA-15 | Reductive amination with aqueous ammonia | Moderate to high | Greener, non-noble catalyst | Catalyst optimization needed |

| Biocatalytic Cascade | 5-Hydroxymethylfurfural | Laccase-TEMPO, recombinant E. coli | Oxidation → Transamination | ~81% yield | Sustainable, high selectivity | Enzyme cost, stability |

| Multi-Step Catalytic Route | 5-Hydroxymethylfurfural | Immobilized transaminase, oxidase | Transamination → Oxidation | High (enzyme dependent) | Mild conditions, specificity | Complexity, multiple enzymes |

In-Depth Research Findings and Notes

- The nitration-reduction method remains the backbone of industrial synthesis due to its robustness and availability of reagents.

- Direct reductive amination using Ni/SBA-15 catalysts is an active research area aiming to replace hazardous nitration steps, improving environmental footprint.

- Biocatalytic methods leverage renewable feedstocks and mild conditions, with recent scale-up studies showing promising productivity (0.41 g/L/h) and titers (8.6 g/L).

- Enzymatic cascades allow for one-pot transformations but require sophisticated enzyme immobilization and cofactor recycling systems.

- Side reactions such as oligomerization and secondary amine formation can occur, especially in reductive amination, requiring careful process control.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-amino- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form 5-amino-2-furancarboxylic acid.

Reduction: The aldehyde group can be reduced to form 5-amino-2-furylmethanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: 5-Amino-2-furancarboxylic acid.

Reduction: 5-Amino-2-furylmethanol.

Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Furancarboxaldehyde, 5-amino- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-amino- depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The amino group allows it to form hydrogen bonds and other interactions, which can modulate the activity of target molecules. The aldehyde group can undergo reactions that lead to the formation of reactive intermediates, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Notes:

- The hydroxymethyl (-CH₂OH) group in 5-(hydroxymethyl)-2-furancarboxaldehyde increases hydrophilicity, influencing solubility in aqueous systems .

Antimicrobial Activity

- 5-(Hydroxymethyl)-2-furancarboxaldehyde : Exhibits broad-spectrum antibacterial and antifungal activity, making it suitable for pharmaceuticals and pesticides .

- 5-Methyl-2-furancarboxaldehyde : Used as a flavoring agent in food and cosmetics but also shows moderate antimicrobial effects .

Anti-Quorum Sensing (QS) Activity

Biological Activity

2-Furancarboxaldehyde, 5-amino- (C5H5NO2) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by diverse research studies, case studies, and data tables that illustrate its efficacy.

Chemical Structure and Properties

2-Furancarboxaldehyde, 5-amino- features a furan ring with an aldehyde and an amino group, which contributes to its reactivity and biological activity. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 113.10 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that 2-furancarboxaldehyde, 5-amino- exhibits notable antimicrobial properties. A study on related compounds showed that derivatives of furan demonstrated moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Screening

- Method : Serial dilutions were used to assess the antimicrobial activity against standard test cultures.

- Results : Compounds with longer alkyl substituents showed enhanced activity against S. aureus ATCC 25923, indicating structure-activity relationships that could be leveraged for drug development.

Anticancer Activity

The furan moiety is known for its anticancer properties. Compounds similar to 2-furancarboxaldehyde have been reported to inhibit cancer cell growth effectively. For instance, benzofuran derivatives demonstrated significant growth inhibitory activity across various cancer cell lines .

Table 2: Anticancer Activity Data

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | PC-3 | 2.68 |

The biological activities of 2-furancarboxaldehyde, 5-amino- can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death.

- Interference with Cellular Signaling : It may disrupt signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.